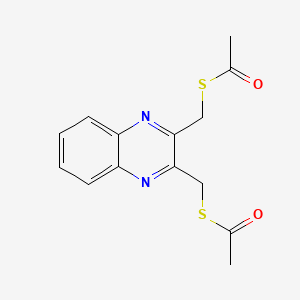
2,3-Bis(acetylmercaptomethyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(acetylmercaptomethyl)quinoxaline, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2O2S2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
Antiviral Properties
2,3-Bis(acetylmercaptomethyl)quinoxaline has demonstrated significant antiviral activity. It inhibits poliovirus RNA synthesis both in vitro and in vivo and also shows effectiveness against human herpesvirus 1 multiplication in vitro. Notably, the compound does not interfere with the virus's attachment or penetration but disrupts later stages of virus assembly and maturation .
Antimicrobial and Anticancer Activities
Research indicates that quinoxaline derivatives, including this compound, exhibit various biological activities such as antimicrobial, anticancer, antitubercular, and anti-inflammatory effects. These derivatives have been assessed for their ability to bind to DNA and exhibit cytotoxicity against cancer cell lines. Studies have shown that modifications to the quinoxaline structure can enhance these biological activities .
Case Studies
Case Study 1: Antiviral Activity
In a study assessing antiviral agents against poliovirus, this compound was found to significantly inhibit viral replication without affecting earlier steps in the viral life cycle. This mechanism highlights its potential as a therapeutic agent for viral infections .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of various quinoxaline derivatives, including this compound. The compound was subjected to in vitro testing against several cancer cell lines where it exhibited cytotoxic effects correlated with its ability to bind DNA and disrupt cellular processes involved in proliferation .
Propriétés
Numéro CAS |
36014-40-1 |
|---|---|
Formule moléculaire |
C14H14N2O2S2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
S-[[3-(acetylsulfanylmethyl)quinoxalin-2-yl]methyl] ethanethioate |
InChI |
InChI=1S/C14H14N2O2S2/c1-9(17)19-7-13-14(8-20-10(2)18)16-12-6-4-3-5-11(12)15-13/h3-6H,7-8H2,1-2H3 |
Clé InChI |
KIYGADXCTZZZDG-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC1=NC2=CC=CC=C2N=C1CSC(=O)C |
SMILES canonique |
CC(=O)SCC1=NC2=CC=CC=C2N=C1CSC(=O)C |
Synonymes |
2,3-bis(acetylmercaptomethyl)quinoxaline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















